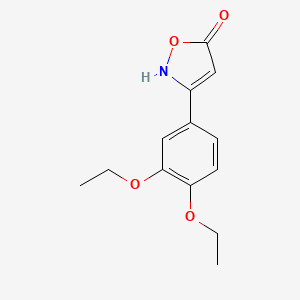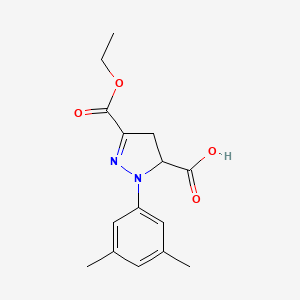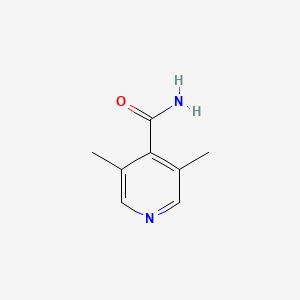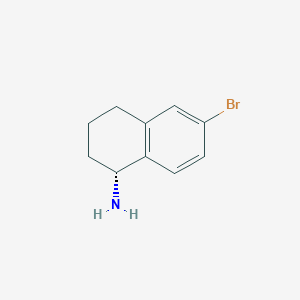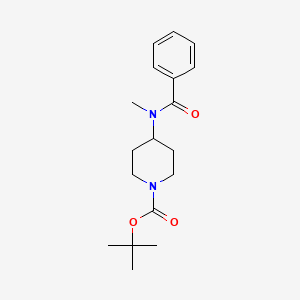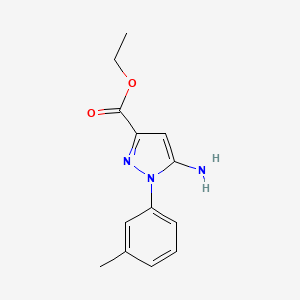
Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
作用機序
Target of Action
Pyrazole derivatives, which this compound is a part of, have been found to exhibit a variety of biological activities in many fields such as pharmacy . They have been associated with a wide range of pharmacological properties , suggesting that they may interact with multiple targets.
Mode of Action
It’s worth noting that pyrazole derivatives have been found to exhibit a variety of biological activities . The interaction of this compound with its targets could lead to changes at the molecular level, potentially influencing cellular processes.
Biochemical Pathways
Given the broad biological activity of pyrazole derivatives , it is plausible that this compound could influence multiple pathways, leading to downstream effects on cellular functions.
Result of Action
Given the broad biological activity of pyrazole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. A common method includes the use of alumina-silica-supported manganese dioxide as a recyclable catalyst in water, which facilitates the reaction at room temperature . The reaction yields the desired pyrazole derivative in high purity and yield.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high selectivity and yield. These methods may include the use of microwave irradiation to accelerate the reaction and improve efficiency. The choice of reagents and catalysts is crucial to optimize the reaction conditions and minimize by-products .
化学反応の分析
Types of Reactions
Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester functional groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
類似化合物との比較
Similar Compounds
5-Amino-1-ethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxamide: Known for its pharmacological properties and used in the treatment of various diseases.
5-Methyl-3-phenyl-1H-pyrazole-1-yl derivatives: Studied for their biological activities and potential therapeutic applications.
Uniqueness
Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
特性
IUPAC Name |
ethyl 5-amino-1-(3-methylphenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8-12(14)16(15-11)10-6-4-5-9(2)7-10/h4-8H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJOISICWQOOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine](/img/structure/B6343065.png)
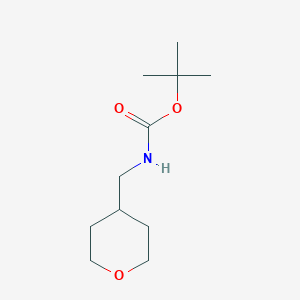
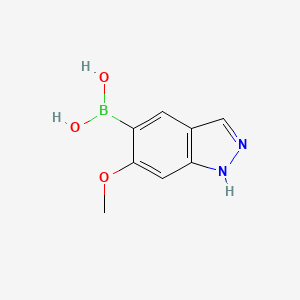
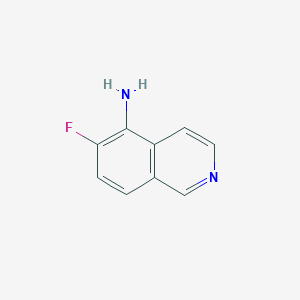
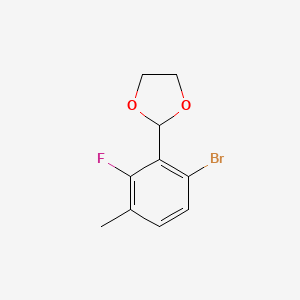
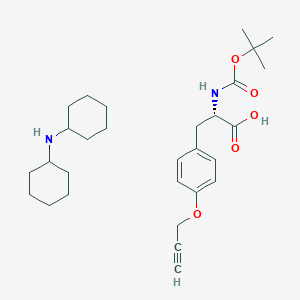
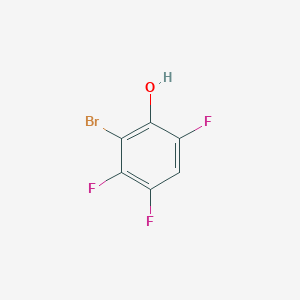
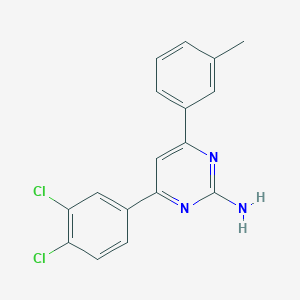
![2-Amino-5-(furan-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6343138.png)
